

Comprehensive Analytical Characterization of 2-Chloroquinoline-3-carboxamide: Methodologies and Protocols

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Compound of Interest

Compound Name: 2-Chloroquinoline-3-carboxamide

CAS No.: 73776-21-3

Cat. No.: B1625466

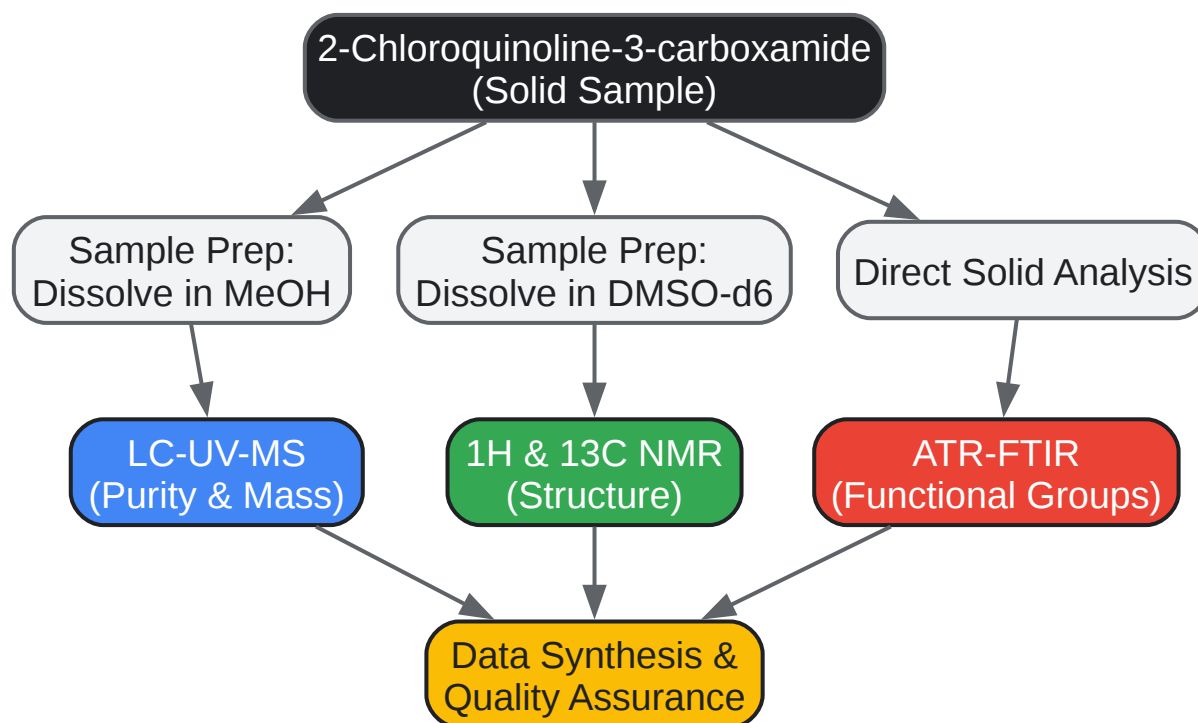
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Introduction and Strategic Rationale

2-Chloroquinoline-3-carboxamide (Molecular Formula: C₁₀H₇ClN₂O, Monoisotopic mass: 206.02469 Da)[1] is a highly valuable synthetic intermediate utilized in the development of biologically active small molecules. It serves as a core scaffold for designing potent inhibitors of the Ataxia Telangiectasia Mutated (ATM) kinase[2][3] and Ephrin B4 (EPHB4) receptors, which are critical targets in oncology[4]. The molecule's dual functionality—a reactive chlorine atom at the C-2 position and a primary carboxamide at the C-3 position—makes it an ideal candidate for sequential cross-coupling and nucleophilic aromatic substitution (S_NAr) reactions[2].

Because trace impurities can severely compromise downstream synthetic yields and the pharmacological safety of final Active Pharmaceutical Ingredients (APIs), rigorous analytical characterization is mandatory. As a Senior Application Scientist, I have designed the following self-validating analytical protocols. These methods are engineered not just to provide data, but to mathematically and chemically prove the integrity of the results by accounting for the specific physicochemical behaviors of the quinoline moiety.

Analytical Workflow



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Multi-modal analytical workflow for **2-Chloroquinoline-3-carboxamide**.

Chromatographic Purity and Mass Confirmation (LC-UV-MS)

Causality & Experimental Design

The quinoline ring contains a basic nitrogen atom that frequently undergoes secondary interactions with residual acidic silanols on traditional silica-based stationary phases, leading to severe peak tailing and integration errors[5]. To mitigate this, our protocol employs a superficially porous C18 column combined with a highly acidic mobile phase (0.1% Formic

Acid, pH ~2.7). This forces the quinoline nitrogen into a fully protonated, single ionic state, masking silanol interactions and yielding sharp, symmetrical peaks[5].

Step-by-Step Protocol

- **Standard Preparation:** Accurately weigh 10.0 mg of **2-Chloroquinoline-3-carboxamide** and dissolve in 10 mL of LC-MS grade Methanol to create a 1.0 mg/mL stock solution. Sonicate for 5 minutes to ensure complete dissolution.
- **Working Solution:** Dilute the stock to 50 µg/mL using the initial mobile phase composition (95% A / 5% B).
- **System Suitability Test (SST) [Self-Validation]:** Inject a blank (diluent) followed by six replicate injections of the working solution. Validation criteria: The system is deemed fit-for-purpose only if the Relative Standard Deviation (RSD) of the peak area is $\leq 2.0\%$, and the USP tailing factor is ≤ 1.5 .
- **Chromatographic Separation:**
 - **Column:** C18, 2.1 x 100 mm, 1.7 µm (e.g., Waters Acquity UPLC BEH C18).
 - **Mobile Phase A:** 0.1% Formic Acid in LC-MS grade Water.
 - **Mobile Phase B:** 0.1% Formic Acid in LC-MS grade Acetonitrile.
 - **Flow Rate:** 0.4 mL/min.
 - **Column Temperature:** 40 °C.
 - **UV Detection:** PDA scanning from 210 nm to 400 nm (extract at 254 nm).
- **Mass Spectrometry (ESI+):** Set the capillary voltage to 3.0 kV, desolvation temperature to 350 °C, and scan range from m/z 100 to 500.

Quantitative Data Summary

Table 1: LC Gradient Program and Expected MS Parameters

Time (min)	% Mobile Phase A	% Mobile Phase B	Expected Retention Time	Expected m/z[M+H] ⁺
0.0	95	5	-	-
1.0	95	5	-	-
6.0	10	90	3.8 - 4.2 min	207.0325 (³⁵ Cl) / 209.0295 (³⁷ Cl)
7.5	10	90	-	-
7.6	95	5	-	-
10.0	95	5	-	-

(Note: The distinct 3:1 isotopic ratio of the ³⁵Cl and ³⁷Cl peaks in the mass spectrum serves as secondary confirmation of the mono-chlorinated structure[1]).

Structural Elucidation via Nuclear Magnetic Resonance (NMR)

Causality & Experimental Design

Quinoline-3-carboxamides often exhibit poor solubility in standard chlorinated NMR solvents (like CDCl₃) due to strong intermolecular hydrogen bonding facilitated by the primary amide group. We utilize Dimethyl Sulfoxide-d₆ (DMSO-d₆) because its strong hydrogen-bond accepting nature disrupts these intermolecular networks, ensuring complete dissolution and sharp, well-resolved resonance signals[5][6].

Step-by-Step Protocol

- Sample Preparation: Weigh 15 mg (for ¹H NMR) or 40 mg (for ¹³C NMR) of the analyte[5].
- Dissolution: Transfer to a clean, dry 5 mm NMR tube and add 0.6 mL of DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference[5]. Vortex gently until a clear, homogenous solution is achieved.

- Instrument Tuning [Self-Validation]: Lock the spectrometer to the deuterium signal of DMSO-d6 (39.5 ppm). Perform automated gradient shimming (Z1-Z5) until the full width at half maximum (FWHM) of the TMS signal is < 1.0 Hz. This guarantees magnetic field homogeneity.
- Acquisition:
 - ^1H NMR: 400 or 500 MHz, 16 scans, 2-second relaxation delay, 30° pulse angle.
 - ^{13}C NMR: 100 or 125 MHz, proton-decoupled (CPD), minimum 1024 scans, 2-second relaxation delay[5].

Quantitative Data Summary

Table 2: Expected ^1H and ^{13}C NMR Assignments in DMSO-d6

Nucleus	Chemical Shift (ppm)	Multiplicity	Integration	Structural Assignment
^1H	~ 7.65	td	1H	Ar-H (H-6)
^1H	~ 7.85	td	1H	Ar-H (H-7)
^1H	~ 7.90, 8.10	br s	2H	-NH ₂ (Primary Amide)
^1H	~ 8.00	dd	1H	Ar-H (H-5)
^1H	~ 8.15	dd	1H	Ar-H (H-8)
^1H	~ 8.65	s	1H	Ar-H (H-4)
^{13}C	~ 166.5	C	-	C=O (Amide Carbonyl)
^{13}C	~ 148.0	C	-	C-2 (C-Cl bond)
^{13}C	125.0 - 140.0	CH / C	-	Aromatic Quinoline Carbons

Vibrational Spectroscopy (FT-IR)

Causality & Experimental Design

While NMR provides atomic connectivity, FT-IR rapidly confirms the presence of functional groups. Attenuated Total Reflectance (ATR) is preferred over traditional KBr pelleting. KBr is highly hygroscopic; absorbed moisture creates broad O-H stretching bands around 3300 cm^{-1} that can easily mask the critical N-H stretching vibrations of the carboxamide group[6][7]. ATR allows for direct, moisture-free solid-state analysis.

Step-by-Step Protocol

- **Background Collection:** Clean the diamond ATR crystal with isopropanol and allow it to dry. Collect a background spectrum (32 scans, 4 cm^{-1} resolution) in ambient air.
- **Sample Analysis:** Place ~2 mg of the solid **2-Chloroquinoline-3-carboxamide** powder directly onto the crystal. Apply consistent pressure using the ATR anvil to ensure optical contact.
- **Acquisition:** Collect 32 scans from 4000 to 400 cm^{-1} .
- **Validation:** Ensure the baseline transmission is $>95\%$ in non-absorbing regions. The primary amide must present characteristic paired N-H stretches (~ 3350 and 3180 cm^{-1}) and a strong C=O stretch (Amide I band) near 1660 cm^{-1} [6].

References

- Title: **2-chloroquinoline-3-carboxamide** (C₁₀H₇CIN₂O)
- Title: Discovery of Novel 3-Quinoline Carboxamides as Potent, Selective, and Orally Bioavailable Inhibitors of Ataxia Telangiectasia Mutated (ATM)
- Source: researcher.
- Source: eurekaselect.
- Source: nih.
- Source: benchchem.
- Source: nih.

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